molecular formula C14H11N3O7 B14020889 Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- CAS No. 33581-06-5

Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro-

Cat. No.: B14020889
CAS No.: 33581-06-5
M. Wt: 333.25 g/mol
InChI Key: CXQLBKWGOVHVJE-UHFFFAOYSA-N
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Description

Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro-: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted benzamide followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for hydroxylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidases (MAO), enzymes that play a role in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dinitrophenyl)benzamide
  • N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and reactivity in chemical reactions .

Properties

CAS No.

33581-06-5

Molecular Formula

C14H11N3O7

Molecular Weight

333.25 g/mol

IUPAC Name

2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11N3O7/c1-24-12-7-8(16(20)21)5-6-10(12)15-14(19)9-3-2-4-11(13(9)18)17(22)23/h2-7,18H,1H3,(H,15,19)

InChI Key

CXQLBKWGOVHVJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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